NaV1.7 Blocker-13
Description
Properties
Molecular Formula |
C21H15ClF4N6O3S2 |
|---|---|
Molecular Weight |
574.9536 |
IUPAC Name |
4-[2-(2-Azetidin-3-yl-2H-pyrazol-3-yl)-4-trifluoromethyl-phenoxy]-5-chloro-2-fluoro-N-[1,2,4]thiadiazol-5-yl-benzenesulfonamide |
InChI |
InChI=1S/C21H15ClF4N6O3S2/c22-14-6-19(37(33,34)31-20-28-10-30-36-20)15(23)7-18(14)35-17-2-1-11(21(24,25)26)5-13(17)16-3-4-29-32(16)12-8-27-9-12/h1-7,10,12,27H,8-9H2,(H,28,30,31) |
InChI Key |
SIEHVRLODLAMBZ-UHFFFAOYSA-N |
SMILES |
O=S(C1=CC(Cl)=C(OC2=CC=C(C(F)(F)F)C=C2C3=CC=NN3C4CNC4)C=C1F)(NC5=NC=NS5)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NaV1.7 Blocker-13 |
Origin of Product |
United States |
Q & A
Q. What experimental methods are used to determine the selectivity of NaV1.7 Blocker-13 for NaV1.7 over other sodium channel isoforms (e.g., NaV1.2, NaV1.3)?
Methodological Answer: Selectivity is typically assessed using patch-clamp electrophysiology in heterologous expression systems (e.g., HEK293 cells) expressing individual NaV isoforms. Concentration-response curves (IC50 values) are generated by measuring current inhibition at varying compound concentrations. For example, this compound (SUN49199) showed >100-fold selectivity over NaV1.2, 1.3, and 1.6 in human channels, validated via voltage-clamp protocols under defined inactivation states . Radioligand displacement assays using tritiated saxitoxin or site-3 toxins may also confirm binding specificity .
Q. How do species differences (e.g., human vs. guinea pig NaV1.7) impact the pharmacological evaluation of this compound?
Methodological Answer: Species-specific NaV1.7 variants exhibit divergent biophysical properties and inhibitor sensitivities. For instance, SUN49199 demonstrated higher potency for human NaV1.7 (IC50 ~10 nM) compared to guinea pig isoforms. Researchers must use humanized transgenic models or primary human dorsal root ganglion (DRG) neurons to avoid translational discrepancies. Cross-species comparisons should include sequence alignment of voltage-sensing domains and pore regions to identify critical residues affecting blocker binding .
Q. What in vitro assays are recommended to validate target engagement of this compound in pain-relevant neuronal systems?
Methodological Answer: Key assays include:
- Current-clamp recordings in DRG neurons to measure action potential inhibition under inflammatory or neuropathic pain conditions (e.g., prostaglandin E2 sensitization) .
- Tetrodotoxin-resistant (TTX-R) sodium current analysis in small-diameter nociceptors to isolate NaV1.7 contributions .
- Odor-induced fMRI activation in non-human primates (NHPs), where NaV1.7 inhibition correlates with reduced olfactory bulb activity, serving as a translational biomarker .
Advanced Research Questions
Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling address translational challenges in this compound development?
Methodological Answer: PK-PD modeling integrates in vitro potency (e.g., IC50), plasma protein binding, and CNS penetration to predict in vivo efficacy. For example, fMRI olfaction studies in NHPs quantified target engagement by correlating plasma concentrations with odor-induced neuronal activation suppression. A two-compartment model with effect-site equilibration was used to estimate unbound brain concentrations required for ≥80% NaV1.7 blockade . Advanced models also incorporate state-dependent inhibition kinetics (e.g., resting vs. inactivated states) to refine dosing regimens .
Q. What strategies resolve contradictions between preclinical efficacy and clinical trial outcomes for NaV1.7 inhibitors?
Methodological Answer: Discrepancies often arise from inadequate target engagement or off-target effects. Solutions include:
- Ex vivo current inhibition assays in patient-derived DRG neurons to confirm clinical target coverage .
- High-resolution cryo-EM to map blocker binding sites and optimize selectivity against cardiac NaV1.5 .
- Population PK/PD analysis to identify subgroups with optimal drug exposure, as demonstrated in Phase 2 trials of state-independent inhibitors like ST-2427 .
Q. How should researchers design experiments to assess state-dependent vs. state-independent inhibition by this compound?
Methodological Answer: Use voltage-clamp protocols to characterize inhibition under varying membrane potentials:
- Steady-state inactivation curves (V½ shift analysis) to determine preferential binding to inactivated channels.
- Use-dependent blockade assays with high-frequency stimulation to mimic pathological neuronal firing . For example, AMG8379 (a sulfonamide antagonist) showed enhanced inhibition during prolonged depolarization, confirming state-dependent action .
Q. What experimental models best replicate NaV1.7 gain-of-function mutations (e.g., S241T, I848T) for mechanistic studies?
Methodological Answer:
- Transfected ND7/23 cells expressing mutant NaV1.7 channels enable high-throughput screening of hyperexcitability phenotypes.
- Induced pluripotent stem cell (iPSC)-derived nociceptors from erythromelalgia patients provide pathophysiological relevance .
- Dynamic clamp electrophysiology introduces artificial conductances into wild-type neurons to simulate mutation-induced excitability .
Q. How can researchers address the limited efficacy of NaV1.7 inhibitors in chronic pain models?
Methodological Answer: Chronic pain involves compensatory upregulation of other NaV isoforms (e.g., NaV1.8) and non-channel mechanisms (e.g., neuroinflammation). Solutions include:
- Combinatorial therapy with NaV1.8 or TRPV1 inhibitors to broaden efficacy .
- Long-term dosing studies in spared nerve injury (SNI) or chemotherapy-induced neuropathy models to assess adaptive changes .
- Transcriptomic profiling of DRG neurons post-treatment to identify resistance pathways .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing contradictory in vivo efficacy data across pain models?
Methodological Answer:
- Meta-analysis of effect sizes (e.g., % reversal of mechanical allodynia) across studies, adjusted for model-specific variables (e.g., injury severity, species).
- Bayesian hierarchical modeling to account for between-study heterogeneity .
- Machine learning clustering to stratify responders/non-responders based on electrophysiological or biomarker profiles .
Q. How should voltage-clamp data be normalized to account for run-down or variability in heterologous systems?
Methodological Answer:
- Leak subtraction protocols and internal controls (e.g., non-transfected cells) minimize baseline noise.
- Interleaved compound/vehicle application to correct for time-dependent current decay.
- Normalization to peak current amplitude pre-treatment, as used in SUN49199 studies .
Ethical & Reproducibility Considerations
Q. What steps ensure reproducibility of this compound studies across laboratories?
Methodological Answer:
- Detailed Materials & Methods : Report buffer compositions (e.g., external/internal pipette solutions), voltage protocols, and cell passage numbers .
- Open-access datasets : Share raw electrophysiology traces (e.g., on Zenodo) and compound purity certificates .
- Cross-lab validation : Collaborative ring trials using standardized reagents (e.g., HEK-NaV1.7 cell lines from ATCC) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
